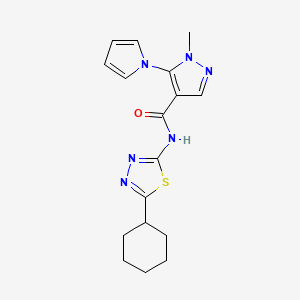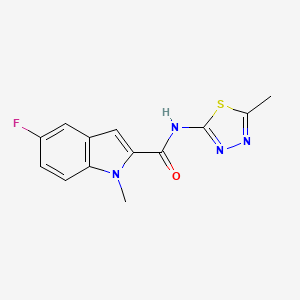![molecular formula C21H21N5O2 B12182166 1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one](/img/structure/B12182166.png)
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one is a complex organic compound that features a pyrazinone core with a phenyl group and a piperazine ring substituted with a pyridine moiety
Preparation Methods
The synthesis of 1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazinone core, followed by the introduction of the phenyl group and the piperazine ring. The final step involves the substitution of the piperazine ring with the pyridine moiety. Reaction conditions may include the use of various solvents, catalysts, and temperature control to ensure the desired product yield and purity .
Chemical Reactions Analysis
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one can undergo several types of chemical reactions:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.
Scientific Research Applications
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but it is believed to involve interactions with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
1-{2-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one can be compared with other similar compounds such as:
- 1-{2-oxo-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one
- 1-{2-oxo-2-[4-(pyridin-4-yl)piperazin-1-yl]ethyl}-5-phenylpyrazin-2(1H)-one
These compounds share similar structural features but differ in the substitution pattern on the piperazine ring. The unique substitution pattern of this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C21H21N5O2 |
|---|---|
Molecular Weight |
375.4 g/mol |
IUPAC Name |
1-[2-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)ethyl]-5-phenylpyrazin-2-one |
InChI |
InChI=1S/C21H21N5O2/c27-20-14-23-18(17-6-2-1-3-7-17)15-26(20)16-21(28)25-12-10-24(11-13-25)19-8-4-5-9-22-19/h1-9,14-15H,10-13,16H2 |
InChI Key |
RMRVUGSCLGATOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)CN3C=C(N=CC3=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{4-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-5-yl}[4-(pyrimidin-2-yl)piperazin-1-yl]methanone](/img/structure/B12182088.png)

![6-{[3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]amino}hexanoic acid](/img/structure/B12182103.png)

![N-(4-phenylbutan-2-yl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182109.png)
![N-(2-phenylethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12182111.png)
![Tert-butyl 4-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]-1,3-thiazolidine-3-carboxylate](/img/structure/B12182112.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]acetamide](/img/structure/B12182125.png)


![2-[(4-fluorophenyl)[3-hydroxy-6-(hydroxymethyl)-4-oxo-4H-pyran-2-yl]methyl]-3-hydroxy-6-(hydroxymethyl)-4H-pyran-4-one](/img/structure/B12182145.png)
![2-Acetyl-8-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-B]indole](/img/structure/B12182150.png)
![N-[1-(2-chlorophenyl)-2-oxocyclohexyl]-N-methyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B12182152.png)
![7-(4-Pyridyl{[3-(trifluoromethyl)phenyl]amino}methyl)quinolin-8-ol](/img/structure/B12182154.png)
